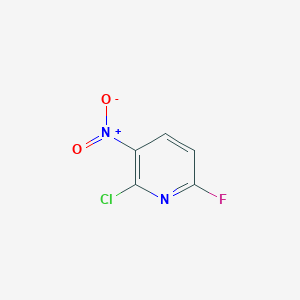

2-Chlor-6-fluor-3-nitropyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-fluoro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and nitro groups at the 2, 6, and 3 positions, respectively

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-fluoro-3-nitropyridine is utilized in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the development of bioactive molecules for pharmaceutical research.

Medicine: As an intermediate in the synthesis of potential drug candidates.

Industry: In the production of agrochemicals and materials with specific properties .

Wirkmechanismus

Target of Action

It’s known that this compound is used in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron reagents interact with palladium (ii) complexes .

Biochemical Pathways

It’s known that fluoropyridines, which include 2-chloro-6-fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Result of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitropyridine typically involves the nitration of 2-chloro-6-fluoropyridine. One common method includes the reaction of 2-chloro-6-fluoropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at temperatures ranging from 20°C to 150°C for 10 to 40 hours .

Industrial Production Methods: Industrial production of 2-Chloro-6-fluoro-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at temperatures around 20°C.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products:

Aminopyridines: From the reduction of the nitro group.

Substituted Pyridines: From nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-3-nitropyridine

- 2-Fluoro-3-nitropyridine

- 2,6-Dichloro-3-nitropyridine

Comparison: 2-Chloro-6-fluoro-3-nitropyridine is unique due to the simultaneous presence of chlorine, fluorine, and nitro groups, which impart distinct electronic and steric properties. Compared to 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine, the additional fluorine atom in the 6-position enhances its reactivity and potential for further functionalization. 2,6-Dichloro-3-nitropyridine, on the other hand, lacks the fluorine atom, making it less versatile in certain chemical transformations .

Biologische Aktivität

2-Chloro-6-fluoro-3-nitropyridine is a heterocyclic organic compound notable for its unique structural properties, which include chlorine, fluorine, and nitro substituents on a pyridine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and antileishmanial properties. This article provides a comprehensive overview of the biological activity of 2-chloro-6-fluoro-3-nitropyridine, supported by data tables and relevant research findings.

The molecular formula of 2-chloro-6-fluoro-3-nitropyridine is C5H3ClFN2O2 with a molecular weight of approximately 175.54 g/mol. The presence of electron-withdrawing groups such as chlorine and nitro enhances its electrophilicity, which is crucial for its reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds containing halogenated and nitro groups often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures possess potent activity against various bacterial strains and fungi. The electron-withdrawing nature of the chlorine and nitro groups in 2-chloro-6-fluoro-3-nitropyridine may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 2-Chloro-6-fluoro-3-nitropyridine | Antimicrobial | TBD* |

| Similar derivatives | Antimicrobial | Ranges from 4 to 64 |

*To Be Determined (TBD)

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various human tumor cell lines. For example, structural modifications in related compounds have shown varying degrees of cytotoxicity, suggesting that the introduction of specific functional groups can enhance anticancer activity .

| Cell Line | Compound Tested | Cytotoxicity |

|---|---|---|

| A549 (Lung) | 2-Chloro-6-fluoro-3-nitropyridine | Moderate |

| HeLa (Cervical) | Similar derivatives | High |

Antileishmanial and Antitrypanosomal Activity

A significant area of interest is the compound's potential as an antileishmanial agent. Nitro and halogenated derivatives have been recognized for their activity against Leishmania species and Trypanosoma cruzi. The presence of nitro groups has been particularly noted to enhance biological activity against these neglected tropical diseases .

| Target Disease | Compound | Activity |

|---|---|---|

| Leishmaniasis | 2-Chloro-6-fluoro-3-nitropyridine | Active |

| Chagas Disease | Similar derivatives | Active |

The mechanism by which 2-chloro-6-fluoro-3-nitropyridine exerts its biological effects is likely related to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The electron-withdrawing groups enhance the compound's electrophilicity, facilitating nucleophilic attack by biological targets .

Case Studies

- Antimicrobial Efficacy Study : A comparative study on the antimicrobial efficacy of various halogenated pyridines showed that 2-chloro-6-fluoro-3-nitropyridine exhibited promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Anticancer Screening : In a study assessing the cytotoxicity of several pyridine derivatives against cancer cell lines, 2-chloro-6-fluoro-3-nitropyridine was identified as having moderate activity, warranting further investigation into its structure-activity relationship (SAR) for optimization.

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLKLWBROBWDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.